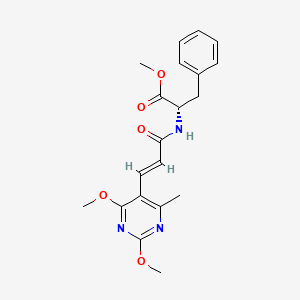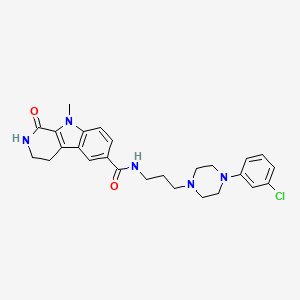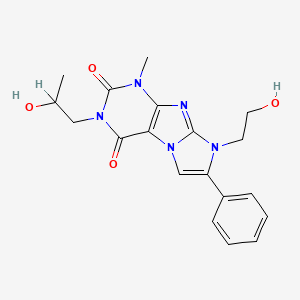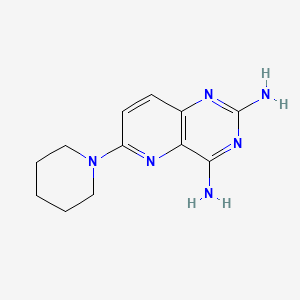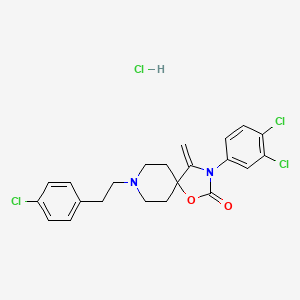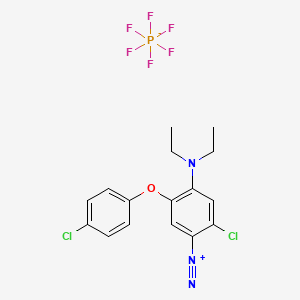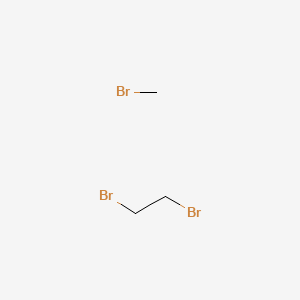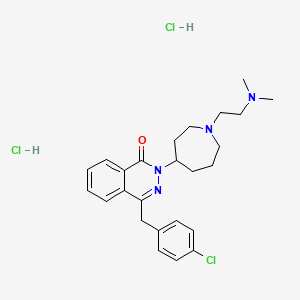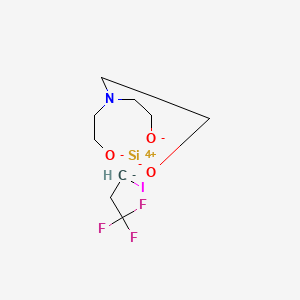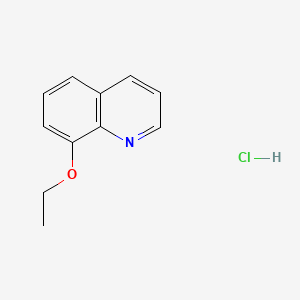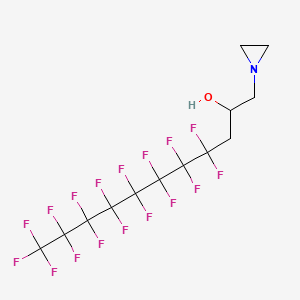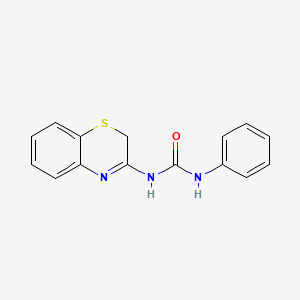
Urea, N-2H-1,4-benzothiazin-3-yl-N'-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urea, N-2H-1,4-benzothiazin-3-yl-N’-phenyl- is a compound that belongs to the class of benzothiazine derivatives These compounds are known for their diverse biological activities and have been extensively studied in various fields of chemistry, biology, and medicine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N-2H-1,4-benzothiazin-3-yl-N’-phenyl- typically involves the reaction of 2-aminobenzothiazine with phenyl isocyanate. The reaction is carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as sodium methoxide. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction conditions are carefully controlled to ensure consistent product quality. The final product is purified using techniques such as recrystallization or chromatography to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
Urea, N-2H-1,4-benzothiazin-3-yl-N’-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzothiazine ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Oxidized derivatives of the benzothiazine ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted benzothiazine derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Urea, N-2H-1,4-benzothiazin-3-yl-N’-phenyl- has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of other heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antiviral properties.
Industry: Used in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of Urea, N-2H-1,4-benzothiazin-3-yl-N’-phenyl- involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an increase in acetylcholine levels, which can improve cognitive function in neurodegenerative diseases . The compound may also interact with other molecular pathways, contributing to its diverse biological activities.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Benzothiazine Derivatives: These compounds share the benzothiazine core structure but differ in the functional groups attached to the ring.
Thiadiazole Derivatives: These compounds have a similar heterocyclic structure but with different nitrogen and sulfur arrangements.
Uniqueness
Urea, N-2H-1,4-benzothiazin-3-yl-N’-phenyl- is unique due to its specific combination of a benzothiazine ring and a phenyl group. This unique structure contributes to its distinct chemical properties and potential applications in various fields. The presence of the urea group also adds to its versatility in chemical reactions and biological activities.
Propiedades
Número CAS |
108176-66-5 |
|---|---|
Fórmula molecular |
C15H13N3OS |
Peso molecular |
283.4 g/mol |
Nombre IUPAC |
1-(2H-1,4-benzothiazin-3-yl)-3-phenylurea |
InChI |
InChI=1S/C15H13N3OS/c19-15(16-11-6-2-1-3-7-11)18-14-10-20-13-9-5-4-8-12(13)17-14/h1-9H,10H2,(H2,16,17,18,19) |
Clave InChI |
PGKDPAWZUZJHHG-UHFFFAOYSA-N |
SMILES canónico |
C1C(=NC2=CC=CC=C2S1)NC(=O)NC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



